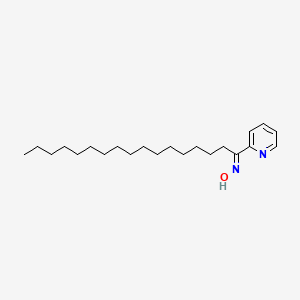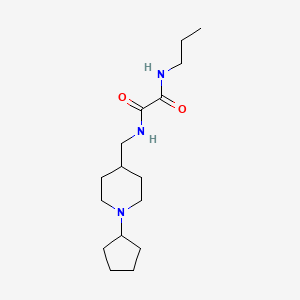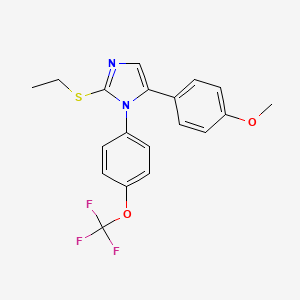![molecular formula C17H12N4O3 B2794982 2-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 824972-14-7](/img/structure/B2794982.png)
2-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione, also known as OXI4503, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of oxadiazole derivatives and has been found to have promising anti-tumor activity.
科学的研究の応用
Synthesis Techniques and Derivative Studies
The compound 2-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione belongs to a broader class of heterocyclic compounds, which are explored for their potential in various fields, including medicinal chemistry and materials science. Research has focused on developing effective synthesis methods for related compounds and studying their properties and applications.
One approach to synthesizing related compounds involves thermal heterocyclization, leading to high yields of desired products. For example, a method developed for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid uses thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one, demonstrating the utility of such compounds as intermediates in synthesizing aromatic acids and related structures (V. Tkachuk et al., 2020).
Antimicrobial Screening and Chemotherapeutic Potential
Compounds within this chemical family have been evaluated for their antimicrobial properties, aiming to discover new chemotherapeutic agents. Novel azaimidoxy compounds, including derivatives similar in structure to the subject compound, have been synthesized and screened for antimicrobial activities, indicating their potential application in developing new treatments (Shilpi Jain et al., 2006).
Heterocyclic Derivative Synthesis for Biological Activities
The synthesis of heterocyclic derivatives, including oxadiazole and triazole rings, is a significant area of research. These derivatives are synthesized for their potential biological activities, including antimicrobial and anticancer properties. For instance, new N- and S-substituted 1,3,4-oxadiazole derivatives have been synthesized, demonstrating the versatility and potential utility of these compounds in drug discovery and development (W. El‐Sayed et al., 2008).
Applications in Anticancer Research
The compound's chemical class is also explored for anticancer applications. Novel dihydropyrrolo[3,4-d][1,2,3]triazoles, incorporating 1,2,4-oxadiazole and triazole moieties, were designed and synthesized, showing promise as anti-protozoal and anticancer agents. This highlights the compound's relevance in developing new chemotherapeutic agents (Y. Dürüst et al., 2012).
Advanced Material Development
Beyond pharmaceutical applications, compounds related to this compound are investigated for material science applications, including sensor development and optical property studies. For example, reusable colorimetric and fluorescent chemosensors based on 1,8-naphthalimide derivatives have been developed for fluoride ion detection, showcasing the compound's versatility in sensor technology (Liang Zhang et al., 2020).
特性
IUPAC Name |
2-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c22-16-12-5-1-2-6-13(12)17(23)21(16)9-7-14-19-15(20-24-14)11-4-3-8-18-10-11/h1-6,8,10H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDQTFGZURHGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzhydryl-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2794899.png)
![2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide](/img/structure/B2794901.png)


![1-(4-ethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2794911.png)
![2-methyl-N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2794912.png)



![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2794918.png)

![[3-Chloro-5-(ethanesulfonyl)phenyl]methanol](/img/structure/B2794920.png)
![[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2794921.png)
![2-(4-methylbenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2794922.png)